Intermediate LogP Distinguishes the Benzyl Analog from Polar (Methyl, Phenyl) and Lipophilic (Benzhydryl, Piperidine) Congeners
The title compound's computed XLogP3-AA of –1.2 places it between the more polar 4-methyl analog (XLogP –2.7) and the more lipophilic 4-phenyl (XLogP –0.9), 4-benzylpiperidine (XLogP 0.2), and 4-benzhydryl (XLogP 0.5) analogs [1]. This intermediate lipophilicity range is generally considered optimal for CNS drug-like properties, balancing passive permeability with aqueous solubility [2].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | –1.2 |
| Comparator Or Baseline | 3-(4-Methylpiperazin-1-yl)propanoic acid: –2.7; 3-(4-Phenylpiperazin-1-yl)propanoic acid: –0.9; 3-(4-Benzhydrylpiperazin-1-yl)propanoic acid: 0.5; 3-(4-Benzylpiperidin-1-yl)propanoic acid: 0.2 |
| Quantified Difference | 0.3 to 3.9 logP units more lipophilic than methyl/phenyl analogs; 1.4 to 1.7 units more hydrophilic than benzhydryl/piperidine analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The intermediate logP differentiates this compound for CNS-focused libraries where extreme polarity or lipophilicity would compromise hit-finding success.
- [1] PubChem Computed Properties: CID 934211 (XLogP3-AA –1.2), CID 258312 (–0.9), CID 4741597 (0.5), CID 6494457 (0.2), CID 1395380 (–2.7). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of drug-like properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
